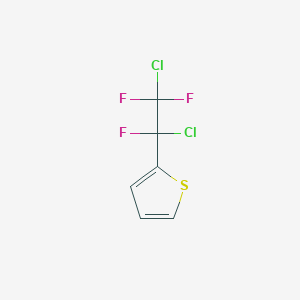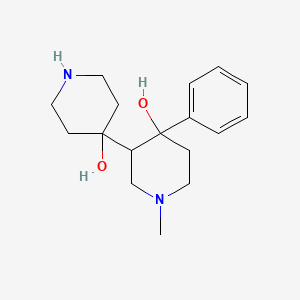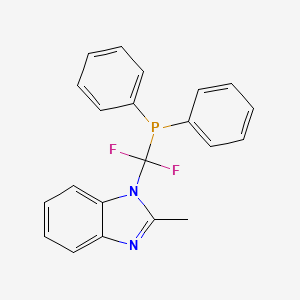
Alloc-D-Phe
概要
説明
Alloc-D-Phe, also known as N-allyloxycarbonyl-D-phenylalanine, is a derivative of D-phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group of D-phenylalanine. The Alloc group (allyloxycarbonyl) is particularly useful because it can be selectively removed under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions: Alloc-D-Phe can be synthesized through a one-pot amidation process. The reaction involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the protection of the amino group of D-phenylalanine using the Alloc group. This is achieved through the reaction of D-phenylalanine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to ensure high yields and purity of the product.
化学反応の分析
Types of Reactions: Alloc-D-Phe undergoes various chemical reactions, including:
Amidation: this compound can be converted to amides through reactions with isocyanates and Grignard reagents.
Common Reagents and Conditions:
Deprotection: Palladium catalysts, morpholine.
Amidation: 2-chloropyridine, trifluoromethanesulfonyl anhydride, Grignard reagents.
Major Products:
Deprotection: D-phenylalanine.
Amidation: Various amides depending on the specific Grignard reagent used.
科学的研究の応用
Alloc-D-Phe has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a protecting group for the amino group of D-phenylalanine in the synthesis of peptides and proteins.
Pharmaceuticals: this compound is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Biological Studies: It is employed in studies involving the structure and function of peptides and proteins, as well as in the development of peptide-based therapeutics.
作用機序
Alloc-D-Phe can be compared with other similar compounds such as:
N-tert-Butyloxycarbonyl-D-phenylalanine (Boc-D-Phe): Boc-D-Phe uses the Boc group as a protecting group, which is removed under acidic conditions.
N-benzyloxycarbonyl-D-phenylalanine (Cbz-D-Phe): Cbz-D-Phe uses the Cbz group as a protecting group, which is removed through hydrogenation.
Uniqueness: this compound is unique in its use of the Alloc group, which can be removed under milder conditions compared to Boc and Cbz groups. This makes this compound particularly useful in the synthesis of peptides and proteins where mild deprotection conditions are required .
類似化合物との比較
- N-tert-Butyloxycarbonyl-D-phenylalanine (Boc-D-Phe)
- N-benzyloxycarbonyl-D-phenylalanine (Cbz-D-Phe)
特性
IUPAC Name |
(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBZCQLQINXRAC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B7838774.png)


![[(3-Chloro-1,1,1-trifluoro-2-phenylpropan-2-yl)oxy]trimethylsilane](/img/structure/B7838795.png)


